molecular formula C10H8N2O4S B607951 HIF-Hydroxylase Modulator CAS No. 909010-67-9

HIF-Hydroxylase Modulator

Cat. No.: B607951
CAS No.: 909010-67-9
M. Wt: 252.24
InChI Key: RTXOTJCGMJWXSO-UHFFFAOYSA-N
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Description

Hypoxia-inducible factor hydroxylase modulators are compounds that play a crucial role in the regulation of hypoxia-inducible factors. These factors are transcriptional regulators that respond to changes in oxygen levels within the cellular environment. Hypoxia-inducible factor hydroxylase modulators inhibit the activity of prolyl hydroxylase enzymes, which are responsible for the degradation of hypoxia-inducible factors under normoxic conditions. By inhibiting these enzymes, hypoxia-inducible factor hydroxylase modulators stabilize hypoxia-inducible factors, allowing them to activate the transcription of genes involved in various physiological processes such as angiogenesis, erythropoiesis, and metabolism .

Scientific Research Applications

Hypoxia-inducible factor hydroxylase modulators have a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hypoxia-inducible factor hydroxylase modulators typically involves multi-step organic synthesis. One common approach is the use of 2-oxoglutarate derivatives as starting materials. These derivatives undergo various chemical transformations, including hydroxylation and cyclization, to yield the desired modulators .

Industrial Production Methods: Industrial production of hypoxia-inducible factor hydroxylase modulators often involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, and may include the use of automated synthesis equipment and advanced purification techniques such as high-performance liquid chromatography .

Chemical Reactions Analysis

Types of Reactions: Hypoxia-inducible factor hydroxylase modulators primarily undergo hydroxylation reactions. These reactions are catalyzed by prolyl hydroxylase enzymes and involve the addition of a hydroxyl group to specific proline residues on hypoxia-inducible factor proteins .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of hypoxia-inducible factor hydroxylase modulators include 2-oxoglutarate, ferrous iron, and ascorbate. The reactions typically occur under mild conditions, with temperatures ranging from 20 to 37 degrees Celsius .

Major Products: The major products formed from the reactions of hypoxia-inducible factor hydroxylase modulators are hydroxylated hypoxia-inducible factor proteins. These hydroxylated proteins are then subject to further biochemical processes, including ubiquitination and proteasomal degradation .

Mechanism of Action

The mechanism of action of hypoxia-inducible factor hydroxylase modulators involves the inhibition of prolyl hydroxylase enzymes. Under normoxic conditions, these enzymes hydroxylate specific proline residues on hypoxia-inducible factor proteins, marking them for ubiquitination and subsequent proteasomal degradation. Hypoxia-inducible factor hydroxylase modulators inhibit this hydroxylation process, leading to the stabilization and accumulation of hypoxia-inducible factor proteins. These stabilized proteins then translocate to the nucleus, where they dimerize with hypoxia-inducible factor beta subunits and activate the transcription of target genes involved in angiogenesis, erythropoiesis, and metabolism .

Comparison with Similar Compounds

Hypoxia-inducible factor hydroxylase modulators can be compared with other compounds that target the hypoxia-inducible factor pathway:

The uniqueness of hypoxia-inducible factor hydroxylase modulators lies in their ability to selectively inhibit prolyl hydroxylase enzymes, leading to the stabilization of hypoxia-inducible factors and activation of hypoxia-responsive genes. This selective inhibition makes them valuable tools in both research and therapeutic applications .

Properties

CAS No.

909010-67-9

Molecular Formula

C10H8N2O4S

Molecular Weight

252.24

IUPAC Name

2-[(7-hydroxythieno[3,2-c]pyridine-6-carbonyl)amino]acetic acid

InChI

InChI=1S/C10H8N2O4S/c13-6(14)4-12-10(16)7-8(15)9-5(3-11-7)1-2-17-9/h1-3,15H,4H2,(H,12,16)(H,13,14)

InChI Key

RTXOTJCGMJWXSO-UHFFFAOYSA-N

SMILES

C1=CSC2=C(C(=NC=C21)C(=O)NCC(=O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HIF-hydroxylase modulator

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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